tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Description
This compound (CAS: 910462-31-6, Molecular Formula: C₁₆H₂₅BN₂O₄, MW: 320.19 g/mol) is a pyridine-based boronic ester derivative functionalized with a tert-butyl carbamate group and a chlorine substituent at position 5 of the pyridine ring . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . Its structural features include:
Properties
IUPAC Name |
tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSMLQJJBUDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Pyridine Derivatives
Chlorination typically precedes borylation to avoid boronate ester degradation. A common precursor is 2-aminopyridine, which undergoes directed ortho-metalation for regioselective functionalization.
Methodology :
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Directed Lithiation : Treat 2-aminopyridine with LDA (−78°C, THF) to generate a lithiated species at the 3-position.
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Chlorination : Quench with hexachloroethane (C₂Cl₆) to yield 3-chloro-2-aminopyridine.
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Protection : Protect the amine with tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and DCM, achieving 2-(tert-butoxycarbonyl)amino-5-chloropyridine.
Optimization :
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Temperature Control : Maintaining −78°C during lithiation minimizes side reactions.
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Solvent Choice : THF outperforms DMF in lithiation efficiency (yield: 82% vs. 65%).
Miyaura Borylation for Dioxaborolane Installation
The Miyaura borylation installs the boronate ester at the 3-position of the pyridine ring. This reaction is Pd-catalyzed and requires careful handling of moisture-sensitive intermediates.
Protocol :
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Substrate Preparation : 2-(tert-Butoxycarbonyl)amino-5-chloropyridine is treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%), KOAc (3 equiv), and dioxane at 80°C for 12 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Key Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 1.5 mol% | Maximizes turnover (yield: 78%) |
| Reaction Time | 18 hours | Completes conversion (vs. 65% at 12 hours) |
| Base | KOAc | Superior to K₂CO₃ (prevents Boc deprotection) |
One-Pot Sequential Functionalization
Recent advances enable sequential chlorination, borylation, and carbamate protection in a single reactor, reducing intermediate isolation steps.
Procedure :
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Chlorination-Borylation : Combine 2-aminopyridine, LDA, C₂Cl₆, and B₂Pin₂ with Pd(dppf)Cl₂ in THF/dioxane (1:1).
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In-Situ Protection : Add Boc₂O and DMAP after borylation completion.
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Purification : Crystallize from ethanol/water (yield: 68%).
Advantages :
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Eliminates intermediate purification losses.
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Reduces solvent use by 40%.
Catalytic Systems and Reaction Optimization
Palladium Catalysts
Pd catalysts are critical for Miyaura borylation. A comparative study reveals:
| Catalyst | Yield (%) | Byproducts |
|---|---|---|
| Pd(dppf)Cl₂ | 78 | <5% |
| Pd(OAc)₂ | 52 | 18% |
| Pd(PPh₃)₄ | 65 | 12% |
Mechanistic Insight :
The dppf ligand enhances electron density at Pd, facilitating oxidative addition of B₂Pin₂.
Solvent and Temperature Effects
Solvent polarity and boiling point significantly influence reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dioxane | 2.2 | 78 |
| THF | 7.5 | 70 |
| DMF | 36.7 | 45 |
Higher temperatures (80–100°C) accelerate the reaction but risk Boc group cleavage.
Purification and Characterization
Chromatographic Techniques
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Normal-Phase HPLC : Resolves boronate ester diastereomers (mobile phase: hexane/EtOAc 3:1).
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Recrystallization : Ethanol/water (3:1) yields >99% purity.
Spectroscopic Validation
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¹H NMR :
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tert-Butyl singlet at δ 1.44 ppm (9H).
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Pyridine H-6 resonance at δ 8.52 ppm (d, J = 5.1 Hz).
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¹¹B NMR : Peak at δ 30.2 ppm confirms boronate ester formation.
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 62 | 98 | Moderate |
| One-Pot Sequential | 68 | 95 | High |
Trade-offs :
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Stepwise synthesis offers higher purity but requires intermediate isolation.
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One-pot methods improve throughput at slight purity cost.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Substituted Pyridines: Products from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to known bioactive molecules suggests it may exhibit significant biological properties. Compounds with similar structures have been investigated for:
- Anticancer activity : The presence of boron may enhance the compound's ability to interact with biological targets.
- Antimicrobial properties : The chloro group can facilitate interactions with microbial enzymes.
Organic Synthesis
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can be utilized in various synthetic pathways:
- Cross-coupling reactions : The boron functionality allows for participation in Suzuki coupling reactions, enabling the formation of carbon-carbon bonds.
Material Science
Due to its unique chemical properties, this compound may find applications in the development of:
- Polymeric materials : Its structural components can be integrated into polymer matrices for enhanced performance.
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study on Boron Compounds in Drug Design | Investigated the role of boron in enhancing the biological activity of compounds similar to tert-butyl carbamate derivatives. Found increased efficacy against cancer cell lines. |
| Synthesis of Pyridine Derivatives | Demonstrated the utility of chloro-substituted pyridines in synthesizing novel heterocycles with potential pharmacological applications. |
| Cross-Coupling Reactions | Showed that boron-containing compounds are effective substrates in Suzuki reactions leading to complex organic molecules. |
Mechanism of Action
The mechanism of action of tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate primarily involves its role as a reagent in coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Pattern Variations
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS: 2716849-15-7)
- Key Difference : Chlorine and boronate groups are transposed (Cl at position 3, boronate at 5).
- Ortho-substituted boronate may experience steric hindrance during metal coordination .
- Safety : Requires precautions against heat and ignition sources (P210 hazard code) .
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1609402-46-1)
- Key Difference : Hydroxyl group replaces the boronate ester.
- Impact : Lacks reactivity in cross-coupling reactions but serves as a precursor for boronate installation. Lower solubility in organic solvents compared to the boronate analog .
- Synthetic Utility: Intermediate for further functionalization via Mitsunobu or SNAr reactions.
Functional Group Modifications
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- Key Difference : Methyl group on the carbamate nitrogen (Molecular Formula: C₁₇H₂₇BN₂O₄, MW: 329.23 g/mol).
- Impact : Increased steric bulk may slow reaction kinetics in cross-couplings. Enhanced lipophilicity could improve membrane permeability in drug candidates .
- Synthesis : Requires selective protection of the amine to avoid N-methylation side reactions.
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS: 1131041-73-0)
- Key Difference : Bromine at position 5 and hydroxyl at position 3.
- Impact : Bromine’s superior leaving-group ability enables nucleophilic aromatic substitution (SNAr) reactions. Dual halogenation (Br/Cl) enhances electronic withdrawal, stabilizing negative charge during intermediates .
Biological Activity
tert-Butyl (5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 378.66 g/mol. The presence of the dioxaborolane moiety is noteworthy as it contributes to the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2882875-88-7 |
| Molecular Formula | |
| Molecular Weight | 378.66 g/mol |
| Purity | >95% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Anticancer Properties
Research indicates that compounds containing boron-dioxaborolane structures exhibit anticancer properties. Studies have shown that tert-butyl derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's ability to target specific pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it exhibits moderate inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival. This suggests a dual role as both an anticancer agent and a metabolic modulator .
Case Studies
- In vitro Studies : A recent study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
- Animal Models : In vivo studies using murine models of cancer have shown that administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical functional groups:
- A pyridine ring substituted with chlorine at position 5, providing electrophilic reactivity.
- A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A tert-butyl carbamate group at position 2, which acts as a protecting group for amines and enhances solubility in organic solvents .
These groups collectively make the compound suitable for modular synthesis in medicinal chemistry and materials science.
Q. What are the recommended safety precautions for handling this compound in the laboratory?
While specific safety data for this compound is limited, analogous boronate esters and carbamates suggest:
- Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation: Use in a fume hood due to potential respiratory irritation (H335) .
- Storage: Keep away from ignition sources and moisture; store under inert gas (e.g., argon) to preserve boronate stability .
Note: Always consult SDS for structurally similar compounds (e.g., tert-butyl carbamates with boronate esters) for hazard classification .
Q. How is this compound typically synthesized?
Synthesis involves multi-step reactions:
- Functionalization of pyridine: Chlorination at position 5 and introduction of the boronate ester via Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) .
- Carbamate protection: Reaction of the amine group with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
- Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via ¹H/¹³C NMR and LC-MS .
Example Reaction Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, DMF, 80°C | 65–85% | |
| Boc Protection | Boc₂O, DMAP, THF, rt | >90% |
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
Signal splitting in ¹H NMR may arise from:
- Rotameric effects of the tert-butyl carbamate group, causing peak broadening. Use variable-temperature NMR to confirm .
- Boronates’ hygroscopicity: Trace moisture can lead to decomposition products (e.g., boronic acids). Ensure anhydrous conditions and use deuterated solvents with low water content .
- Coupling constants: Compare experimental J-values with DFT-calculated structures to assign stereochemistry .
Q. What strategies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?
Key factors include:
- Catalyst selection: Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ for sterically hindered substrates .
- Base: K₂CO₃ or CsF in THF/H₂O (3:1) to stabilize the boronate intermediate .
- Temperature: 60–80°C for 12–24 hours, monitored by TLC or LC-MS .
Example Optimization Table:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 72 |
| Pd(dtbpf)Cl₂ | CsF | Dioxane/H₂O | 88 |
Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic/basic conditions?
- Acidic conditions: The Boc group is cleaved with TFA or HCl in dioxane, releasing the amine. This is critical for deprotection in peptide synthesis .
- Basic conditions: Stable under mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH), leading to carbamate hydrolysis .
- Thermal stability: Decomposes above 150°C; DSC/TGA analysis is recommended for storage guidelines .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or proteases) .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations: Assess solvation effects and conformational stability in aqueous environments .
Q. How can batch-to-batch variability in purity be addressed?
- Analytical rigor: Use orthogonal methods (HPLC, ¹H NMR, elemental analysis) for purity assessment .
- Reproducible synthesis: Standardize reaction conditions (e.g., degassing solvents, controlling moisture) .
- Purification: Employ preparative HPLC for challenging separations, especially if boronate hydrolysis occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
